molecular formula C13H13ClN4O2 B11391223 2-(4-chlorophenyl)-N-cyclopropyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

2-(4-chlorophenyl)-N-cyclopropyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11391223
M. Wt: 292.72 g/mol
InChI Key: LLFOUGLFMKHMAK-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-cyclopropyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a chlorophenyl group, a cyclopropyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-cyclopropyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The reaction conditions often require the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like sodium ascorbate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-cyclopropyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the triazole ring to a dihydrotriazole.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-cyclopropyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid: Another triazole derivative with similar structural features.

    2-(4-chlorophenyl)-N-cyclopropyl-2H-1,2,3-triazole-4-carboxamide: A compound with a similar core structure but lacking the hydroxymethyl group.

Uniqueness

2-(4-chlorophenyl)-N-cyclopropyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is unique due to the presence of the hydroxymethyl group, which can significantly influence its chemical reactivity and biological activity. This functional group allows for additional chemical modifications and interactions, making the compound versatile for various applications.

Properties

Molecular Formula

C13H13ClN4O2

Molecular Weight

292.72 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-cyclopropyl-5-(hydroxymethyl)triazole-4-carboxamide

InChI

InChI=1S/C13H13ClN4O2/c14-8-1-5-10(6-2-8)18-16-11(7-19)12(17-18)13(20)15-9-3-4-9/h1-2,5-6,9,19H,3-4,7H2,(H,15,20)

InChI Key

LLFOUGLFMKHMAK-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=NN(N=C2CO)C3=CC=C(C=C3)Cl

Origin of Product

United States

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